molecular formula C25H30N2O7 B6349672 8-Benzyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-56-6

8-Benzyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349672
CAS No.: 1326811-56-6
M. Wt: 470.5 g/mol
InChI Key: YUQBFGRTEOPBIF-UHFFFAOYSA-N
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Description

This compound belongs to the spirocyclic diazaspirodecane carboxylic acid family, characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. The benzyl group at position 8 and the 3,4,5-trimethoxybenzoyl moiety at position 4 distinguish its structure, which is hypothesized to influence pharmacological properties such as receptor binding affinity and metabolic stability.

Properties

IUPAC Name

8-benzyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O7/c1-31-20-13-18(14-21(32-2)22(20)33-3)23(28)27-19(24(29)30)16-34-25(27)9-11-26(12-10-25)15-17-7-5-4-6-8-17/h4-8,13-14,19H,9-12,15-16H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQBFGRTEOPBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(COC23CCN(CC3)CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Benzyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326811-56-6) is a synthetic compound with a complex molecular structure that includes a spirocyclic framework and a trimethoxybenzoyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.

The molecular formula of this compound is C25H30N2O7, with a molecular weight of 470.51 g/mol. The compound features a predicted boiling point of approximately 680 °C and a density of 1.33 g/cm³.

PropertyValue
Molecular FormulaC25H30N2O7
Molecular Weight470.51 g/mol
Boiling Point~680 °C (predicted)
Density1.33 g/cm³ (predicted)
pKa3.10 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trimethoxybenzoyl group is known to influence protein interactions, potentially inhibiting certain enzymes involved in cancer progression and inflammatory responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound:

  • In vitro Studies : In vitro experiments demonstrated that derivatives of diazaspiro compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
  • In vivo Studies : Animal model studies indicated that these compounds can reduce tumor growth and metastasis when administered at specific dosages, suggesting their potential as therapeutic agents in oncology.

Anti-inflammatory Activity

The compound also shows promise in modulating inflammatory pathways:

  • Cytokine Inhibition : Preliminary data suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Animal Studies : In models of acute inflammation, administration of the compound resulted in reduced edema and pain response, indicating its potential utility in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study conducted by Zhang et al. (2017) evaluated the anticancer effects of similar spirocyclic compounds on MCF-7 breast cancer cells. The results indicated that these compounds could induce apoptosis through the intrinsic pathway, leading to increased expression of pro-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

Research by Czopek et al. (2016) focused on the anti-inflammatory properties of related diazaspiro compounds in a rat model of arthritis. The findings revealed significant reductions in joint swelling and pain scores when treated with these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with its analogs, focusing on structural modifications, physicochemical properties, and reported applications:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) CAS Number Key Features
8-Benzyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 3,4,5-Trimethoxybenzoyl 432.9* Not explicitly listed Enhanced lipophilicity due to methoxy groups; potential CNS activity .
8-Benzyl-4-(4-chloro-2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-Chloro-2-fluorobenzoyl 432.9 1326813-69-7 Halogen substituents improve metabolic stability; discontinued for lab use .
8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-Fluorobenzoyl 397.4* 1214082-38-8 Reduced steric hindrance; used in synthetic intermediates .
8-Benzyl-4-(4-tert-butylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-tert-Butylbenzoyl 445.5* 1326809-98-6 Bulky tert-butyl group may enhance selectivity; sold as a pharmaceutical intermediate .
8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Methyl at position 8; 3,4,5-TMOB* 402.4 267243-28-7 Methyl substitution reduces steric bulk; potential for improved solubility .
8-Benzyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 3-Methylbenzoyl 383.4* 22087-28-1 Discontinued; simpler substituent for foundational SAR studies .

Molecular weights estimated based on formula or analogs.
*
TMOB: 3,4,5-Trimethoxybenzoyl (abbreviation used for brevity; full name retained in table).

Structural and Functional Insights

  • Halogenated Benzoyl (Cl, F): Chlorine and fluorine increase resistance to oxidative metabolism, extending half-life in vivo . tert-Butylbenzoyl: The bulky tert-butyl group may sterically hinder off-target interactions, improving selectivity .
  • Spirocyclic Core Modifications: 8-Benzyl vs.

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